Euxanthone

Descripción general

Descripción

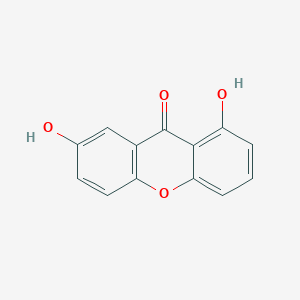

Euxanthone is a naturally occurring xanthonoid, an organic compound with the molecular formula C₁₃H₈O₄ This compound is found in various plant species and has been investigated for its bioactive properties, including neuroprotective, antioxidant, and anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action:

Euxanthone has demonstrated significant neuroprotective effects, particularly in models of traumatic spinal cord injury (t-SCI). Research indicates that it modulates key signaling pathways, including TLR4/NF-κB and PI3K/Akt, leading to reduced oxidative stress and inflammation. In a study involving male Sprague-Dawley rats, treatment with this compound resulted in improved locomotor functions and reduced spinal edema .

Case Study Findings:

- Study Design: The study involved four groups: a sham group, a t-SCI group, and two treatment groups receiving 30 mg/kg and 60 mg/kg of this compound.

- Results: The group receiving the higher dose (Eux60) exhibited significant improvements in BBB locomotor scores and reductions in inflammatory markers such as IL-6 and IL-1β. Additionally, there was a notable decrease in apoptosis markers like caspase-3 .

Anticancer Properties

Mechanism of Action:

this compound has been identified as a potential therapeutic agent against various cancers. It suppresses proliferation, migration, and invasion of cancer cells through the RANK/RANKL signaling pathway. This mechanism is particularly relevant in treating medulloblastoma, a type of brain cancer.

Case Study Findings:

- Study Overview: A study evaluated the effects of this compound on human medulloblastoma cells.

- Results: this compound treatment led to a significant decrease in cell viability and inhibited migratory capacity. The compound's ability to modulate the RANK/RANKL pathway suggests its potential as a lead molecule for chemotherapy development .

Antioxidant Properties

Applications in Health:

this compound exhibits strong antioxidant properties that contribute to its protective effects against oxidative stress-related conditions. It has been shown to protect human umbilical vein endothelial cells from damage caused by oxidized low-density lipoprotein (oxLDL), which is crucial for cardiovascular health.

Research Findings:

- Study Design: In vitro studies assessed the impact of this compound on oxidative stress markers.

- Results: this compound significantly reduced reactive oxygen species (ROS) generation and improved cell viability under oxidative stress conditions .

Summary Table of Applications

Mecanismo De Acción

Euxanthone is a naturally occurring xanthonoid that has been widely investigated for its promising biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets are cancer cells, specifically breast, colon, and lung cancers . It exhibits good cytotoxicity against these cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

This compound interacts with its targets by inducing apoptosis, autophagy, and cell cycle arrest . It modulates key signaling pathways such as PI3K/Akt and MAPK, which are important apoptotic and antiproliferative mechanisms against breast cancer . This compound also attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the PI3K/Akt and MAPK pathways, which are key signaling pathways in cancer cells . It also triggers autophagy, a cellular process that removes unnecessary or dysfunctional components .

Result of Action

This compound’s action results in various molecular and cellular effects. It significantly attenuates Aβ1-42-induced memory and spatial learning dysfunction and reverses Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region . It also protects neuroblastic PC12 cells against Aβ1-42-induced oxidative stress and apoptosis .

Action Environment

It’s known that this compound occurs naturally in many plant species and can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . Commercial production is from purified root extract of Polygala tenuifolia .

Análisis Bioquímico

Biochemical Properties

Euxanthone has been investigated for its bioactive properties . It has been found to attenuate Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy . It also exhibits anti-neoplastic and neuroprotective activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair the cell viability and induce apoptosis via the intrinsic pathway in both SKOV3 and A2780 cells . It also caused inhibition of glycolysis . In another study, it was found that this compound could suppress the proliferation, migration, and invasion of glioblastoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to modulate the RANK/RANKL pathway in human medulloblastoma cells . In another study, it was found to repress the malignant behavior of glioblastoma cells through suppression of STAT3 phosphorylation and activation of SHP-1 .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been found to have significant effects on cellular function over time. For instance, it has been shown to significantly attenuate Aβ1-42-induced memory and spatial learning dysfunction and also significantly reverse Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on traumatic spinal cord injury in rats, it was found that this compound significantly attenuated the injury at a dosage of 60 mg/kg .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Euxanthone can be synthesized through several methods:

Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.

Modified Method: The use of zinc chloride and phosphoryl chloride has been found to produce xanthones in better yield and with shorter reaction times.

Microwave Heating: Recent advancements include synthesizing xanthones via microwave heating, which offers improved efficiency.

Industrial Production Methods: Commercial production of this compound is typically achieved through the extraction and purification of root extracts from Polygala tenuifolia .

Análisis De Reacciones Químicas

Types of Reactions: Euxanthone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are key intermediates in natural product synthesis.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl groups on its aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Various substituted xanthones depending on the reagents used.

Comparación Con Compuestos Similares

Euxanthone is compared with other xanthones such as:

Norathyriol: Similar in structure but differs in its hydroxylation pattern.

Mangostin: Known for its potent antioxidant and anti-cancer properties.

Garcinone E: Exhibits strong cytotoxic activity against cancer cells.

Uniqueness of this compound: this compound’s unique combination of neuroprotective, antioxidant, and anti-inflammatory properties sets it apart from other xanthones. Its ability to promote neurite outgrowth and inhibit key enzymes involved in disease pathways highlights its potential as a versatile bioactive compound .

Actividad Biológica

Euxanthone, a xanthone derivative isolated from the plant Polygala Caudata, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings, including case studies and data tables summarizing its effects.

1. Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in models of traumatic spinal cord injury (t-SCI). A study demonstrated that this compound treatment improved locomotor function in rats subjected to t-SCI, as evidenced by enhanced scores in the Basso, Beattie, and Bresnahan (BBB) locomotor scale and incline plane tests. The treatment also resulted in reduced spinal edema and oxidative stress markers, indicating its potential to mitigate neuronal damage.

Key Findings:

- Improvement in Locomotor Function : this compound-treated groups showed higher BBB scores compared to control groups.

- Reduction of Inflammatory Markers : this compound significantly lowered the expression of pro-inflammatory cytokines (IL-6, IL-12, IL-1β) and apoptotic markers (caspase-3) in spinal cord tissues post-injury .

2. Antioxidant Activity

This compound possesses potent antioxidant properties that contribute to its neuroprotective effects. It has been shown to reduce reactive oxygen species (ROS) generation and oxidative stress in neuronal cells exposed to amyloid-beta (Aβ) toxicity. The compound's ability to scavenge free radicals plays a crucial role in protecting against neurodegenerative processes.

Table 1: Antioxidant Effects of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Rat model of t-SCI | 30 mg/kg, 60 mg/kg | Reduced spinal edema; improved BBB scores | |

| Aβ-induced neurotoxicity | Not specified | Decreased ROS levels; improved memory function |

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound are mediated through the modulation of various signaling pathways, including TLR4/NF-κB/p38 MAPK. This modulation leads to a decrease in inflammatory cytokines and contributes to the overall neuroprotective effect observed in experimental models.

Case Study: this compound in Inflammation

A recent investigation highlighted the efficacy of this compound in reducing inflammation associated with t-SCI. The study reported that treatment with this compound resulted in a significant decrease in spinal cord inflammation markers, suggesting its potential application in treating inflammatory conditions.

4. Anticancer Potential

In addition to its neuroprotective and anti-inflammatory effects, this compound has been studied for its anticancer properties. Research indicates that it can induce autophagy in ovarian cancer cell lines through modulation of pSTAT3/Bcl-2 pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

Table 2: Anticancer Activity of this compound

Propiedades

IUPAC Name |

1,7-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXFPEKLLFWHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200947 | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-61-3 | |

| Record name | Euxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.